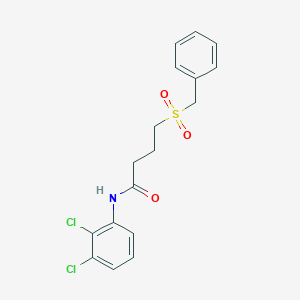
4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide” is a complex organic compound. It contains a benzylsulfonyl group, a 2,3-dichlorophenyl group, and a butanamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable benzylsulfonyl compound with a 2,3-dichlorophenyl butanamide. The synthesis could potentially involve electrophilic aromatic substitution or nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzylsulfonyl, 2,3-dichlorophenyl, and butanamide groups. The benzylsulfonyl group would likely contribute to the overall polarity of the molecule, while the dichlorophenyl group could potentially participate in π-π interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylsulfonyl group could potentially be replaced by other groups through nucleophilic substitution reactions. Additionally, the compound could potentially undergo reactions at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzylsulfonyl and dichlorophenyl groups could potentially increase the compound’s polarity, which could in turn affect its solubility in various solvents .Scientific Research Applications
Agrochemical Industry
4-(Benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide: and its derivatives have been utilized in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety, which is structurally similar, is commonly incorporated into compounds for crop protection. These derivatives help protect crops from pests and have been a key structural motif in active agrochemical ingredients .
Pharmaceutical Development
In the pharmaceutical sector, compounds with the TFMP structure, which shares similarities with N-(2,3-dichlorophenyl)-4-phenylmethanesulfonylbutanamide , are used in the development of various drugs. They have been part of several pharmaceutical products that have received market approval, and many candidates are currently undergoing clinical trials .
Electrophilic Aromatic Substitution Reactions
The compound is likely involved in electrophilic aromatic substitution reactions, which are fundamental in organic synthesis. These reactions are crucial for constructing complex molecules and are widely used in the synthesis of various chemical products .
Synthesis of Fluorinated Compounds
N-(2,3-dichlorophenyl)-4-phenylmethanesulfonylbutanamide: may be used in the synthesis of fluorinated organic chemicals, which are increasingly important due to their unique effects on the biological activities and physical properties of compounds .
Nonlinear Optical (NLO) Properties
Density functional theory (DFT) studies suggest that similar compounds exhibit significant nonlinear optical (NLO) properties, which are valuable for developing NLO devices like second harmonic generators, frequency converters, and electro-optical modulators .
Biological Applications
Sulfonamides, which include the SO2NH moiety present in N-(2,3-dichlorophenyl)-4-phenylmethanesulfonylbutanamide , are known for their extensive use in medicinal chemistry. They serve as antibacterial, protease inhibitors, diuretics, anti-tumor agents, and hypoglycemic drugs .
Future Directions
properties
IUPAC Name |
4-benzylsulfonyl-N-(2,3-dichlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c18-14-8-4-9-15(17(14)19)20-16(21)10-5-11-24(22,23)12-13-6-2-1-3-7-13/h1-4,6-9H,5,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMUYQYSQAXDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






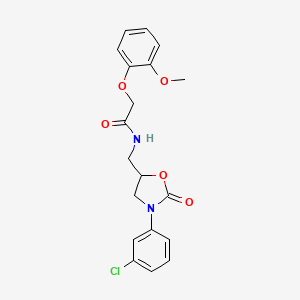
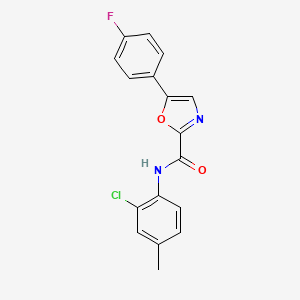
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2949492.png)

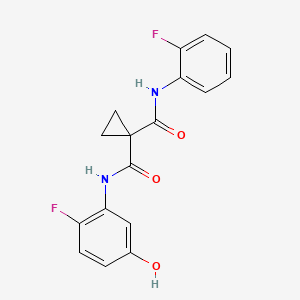
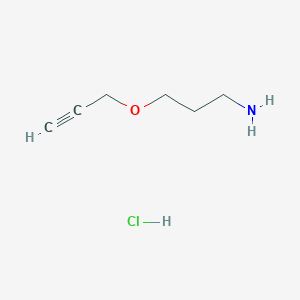

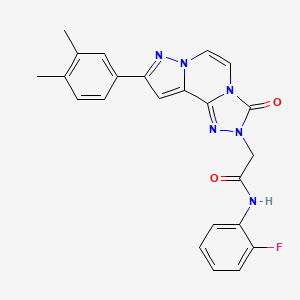
![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)